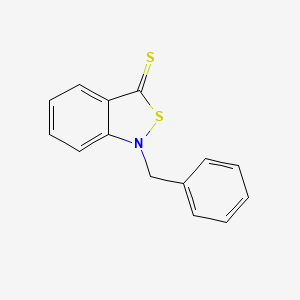
1-Benzyl-2,1-benzothiazole-3(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,1-benzothiazole-3(1H)-thione is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2,1-benzothiazole-3(1H)-thione typically involves the reaction of benzyl halides with 2-aminothiophenol under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring.
Example Reaction:
Reactants: Benzyl chloride, 2-aminothiophenol
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Catalysts and advanced purification techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2,1-benzothiazole-3(1H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the benzene ring, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Nitrobenzothiazoles, halobenzothiazoles
Scientific Research Applications
1-Benzyl-2,1-benzothiazole-3(1H)-thione has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,1-benzothiazole-3(1H)-thione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole: A parent compound with various derivatives exhibiting different biological activities.
2-Aminobenzothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
1-Benzyl-2,1-benzothiazole-3(1H)-thione is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
111865-11-3 |
|---|---|
Molecular Formula |
C14H11NS2 |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
1-benzyl-2,1-benzothiazole-3-thione |
InChI |
InChI=1S/C14H11NS2/c16-14-12-8-4-5-9-13(12)15(17-14)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
LENMUZFTCGZCEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















